molecular formula C20H15F3N2O2S B2857014 4-Methyl-2-phenyl-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole CAS No. 477858-05-2

4-Methyl-2-phenyl-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole

Cat. No.: B2857014
CAS No.: 477858-05-2
M. Wt: 404.41
InChI Key: XAWKBHAPTFFWHC-DHRITJCHSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, form, and other characteristics. For a similar compound, “4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl methanol”, the molecular weight is 273.27, and it is a solid .

Scientific Research Applications

Antioxidant Properties and DFT Calculations

Research on pyrimidine derivatives, closely related to the thiazole compound of interest, has explored their synthesis, characterization, and antioxidant properties. Density Functional Theory (DFT) calculations have been utilized to investigate these compounds as potential corrosion inhibitors. The study found some derivatives to be effective in scavenging radicals, comparing their activity with standard antioxidants like trolox and α-tocopherol (Akbas et al., 2018).

Corrosion Inhibition

A study on benzimidazole derivatives, which share a structural motif with thiazole compounds, demonstrated their efficacy as corrosion inhibitors for mild steel in acidic conditions. These findings were supported by electrochemical and quantum chemical analyses, showcasing the potential of these compounds in protecting metals from corrosion (Yadav et al., 2013).

Anti-inflammatory and Analgesic Activities

Celecoxib derivatives, which incorporate thiazole units, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations have indicated that certain derivatives exhibit significant biological activities, underscoring the therapeutic potential of thiazole-based compounds (Küçükgüzel et al., 2013).

Synthesis Techniques and Characterizations

Research has also focused on the synthesis and characterization of various thiazole derivatives, illustrating the diverse synthetic routes and applications of these compounds in different scientific domains. Studies have detailed the structural determination of new compounds, providing insights into their potential uses in developing new materials or drugs (Tozkoparan et al., 1999).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. For a similar compound, “4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl methanol”, it has been classified as Acute Tox. 3 Oral - Eye Dam. 1 .

Properties

IUPAC Name

[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2S/c1-12-17(28-18(24-12)14-7-4-3-5-8-14)13(2)25-27-19(26)15-9-6-10-16(11-15)20(21,22)23/h3-11H,1-2H3/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWKBHAPTFFWHC-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC(=O)C3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC(=O)C3=CC(=CC=C3)C(F)(F)F)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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